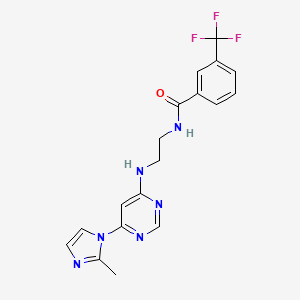

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c1-12-22-7-8-27(12)16-10-15(25-11-26-16)23-5-6-24-17(28)13-3-2-4-14(9-13)18(19,20)21/h2-4,7-11H,5-6H2,1H3,(H,24,28)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWJAVGUVUCIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, especially cancer. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate key functional groups such as the trifluoromethyl and imidazole moieties. The synthetic pathway often requires:

- Formation of the Imidazole-Pyrimidine Linkage : This is achieved through coupling reactions that link 2-methyl-1H-imidazole with pyrimidine derivatives.

- Amide Bond Formation : The final product is formed by coupling the resulting intermediate with an appropriate amine, followed by purification steps such as crystallization or chromatography.

Antitumor Activity

This compound has demonstrated notable antitumor properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:

These results indicate that the compound has a comparable efficacy to established therapies like imatinib and nilotinib in inhibiting cell proliferation.

Kinase Inhibition

The compound acts as a potent inhibitor of several tyrosine kinases, which are critical in cancer signaling pathways. Key findings include:

- EGFR Inhibition : Exhibits up to 92% inhibition at 10 nM concentration, indicating strong activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and improves binding affinity to target proteins.

- Imidazole and Pyrimidine Moieties : These heterocycles contribute to the compound’s ability to interact with various biological targets, particularly kinases.

Case Studies

Recent studies have explored the compound's effectiveness in preclinical models. For instance:

- Combination Therapy : In a study involving K562 cells, combining this compound with standard chemotherapy agents resulted in enhanced cytotoxicity compared to monotherapy .

- Resistance Mechanisms : Research indicates that this compound can overcome resistance mechanisms associated with Bcr-Abl mutations, making it a candidate for treating resistant forms of leukemia .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following key features:

- Molecular Formula: C23H30F3N5O

- Molecular Weight: 430.6 g/mol

- Structural Components: The compound includes a trifluoromethyl group, an imidazole ring, and a pyrimidine moiety, which are known to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing imidazole and pyrimidine derivatives exhibit significant anticancer properties. N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide has been evaluated for its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Derivatives of imidazole and pyrimidine have been reported to possess antibacterial and antifungal properties. For instance, studies on related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound may also exhibit similar activities .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions: Utilizing key intermediates that involve the reaction of amines with appropriate carbonyl compounds.

- Multi-step Synthesis: Incorporating several reaction steps to construct the complex structure, including cyclization and functional group modifications.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity:

- Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure through chemical shifts.

- Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the compound.

Biological Evaluation Studies

A recent study evaluated the anticancer properties of similar compounds in vitro against a panel of cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction . Such findings highlight the potential for further development of this compound as a therapeutic agent.

Antimicrobial Screening

Another study focused on the antimicrobial efficacy of related imidazole-pyrimidine derivatives, demonstrating moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that N-(2-((6-(2-methyl-1H-imidazol-1-y)pyrimidin-4-y)amino)ethyl)-3-(trifluoromethyl)benzamide could be explored for its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-methyl-3-(1-(6-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide ()

- Structural Differences: Incorporates a benzoimidazole ring instead of imidazole and a 4-methylpiperazine-propylamino side chain. The piperazine group likely enhances solubility and bioavailability compared to the target compound’s simpler aminoethyl linker.

- The benzoimidazole-pyrimidine core may improve DNA intercalation or protein binding affinity .

- Key Data: No explicit data provided, but structural analogs with piperazine groups often show IC₅₀ values in the nanomolar range for kinase targets.

N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) ()

- Structural Differences : Replaces the pyrimidine core with a urea linker and 3,4-difluorophenyl group. The absence of a trifluoromethyl group reduces lipophilicity but may improve solubility.

- Pharmacological Implications : Urea derivatives are frequently used in protease or phosphatase inhibitors. The difluorophenyl group could enhance metabolic stability compared to the target compound’s trifluoromethyl substituent.

- Key Data : Synthesized via a microwave-assisted method, with reported moderate activity (EC₅₀ ~10–50 µM) in preliminary enzyme assays .

Comparative Analysis Table

Q & A

Q. How can researchers optimize the synthetic route for N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis typically involves coupling a pyrimidine derivative (e.g., 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine) with a benzamide intermediate (e.g., 3-(trifluoromethyl)benzoyl chloride) under mild basic conditions. Key steps include:

- Coupling Agents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids, ensuring efficient amide bond formation .

- Solvent and Base: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution and minimizes side reactions .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the presence of the trifluoromethyl group (δ ~120 ppm in ¹³C) and imidazole/pyrimidine protons (δ 7.0–8.5 ppm in ¹H) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- Infrared Spectroscopy (IR): Detects characteristic amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Elemental Analysis: Validates C, H, N, and F content within ±0.4% of theoretical values .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer: The trifluoromethyl group increases hydrophobicity. To improve solubility:

- Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .

- Surfactants: Add Tween-20 (0.01–0.1%) or bovine serum albumin (BSA) to prevent aggregation .

- Structural Analogs: Compare with derivatives containing polar substituents (e.g., hydroxyl or piperazine groups) to identify solubility-enhancing modifications .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition studies?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets. Key residues (e.g., hinge-region amino acids) should align with the pyrimidine and benzamide moieties .

- Kinase Assays: Perform radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays to measure IC₅₀ values against target kinases (e.g., Abl, EGFR). Include staurosporine as a positive control .

- Resistance Profiling: Generate mutant kinase variants (e.g., T315I in Bcr-Abl) to assess binding flexibility .

Q. How should researchers resolve contradictory bioactivity data across cell-based and enzymatic assays?

Methodological Answer: Contradictions may arise from off-target effects or cellular permeability issues. Mitigate by:

- Cytotoxicity Controls: Use MTT or resazurin assays to rule out nonspecific cell death .

- Permeability Assessment: Measure P-gp efflux ratios via Caco-2 monolayers. If efflux is high, add inhibitors (e.g., verapamil) or modify the structure (e.g., reduce molecular weight) .

- Target Engagement: Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Q. What methodologies are recommended for studying the compound’s metabolic stability and environmental impact?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The trifluoromethyl group may reduce oxidative metabolism .

- Environmental Fate: Follow protocols from Project INCHEMBIOL to assess biodegradation (OECD 301F test) and bioaccumulation (log Kow determination) .

- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests (OECD 202/201) to evaluate acute toxicity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

- QSAR Modeling: Train models on datasets of similar benzamide derivatives to predict logP, solubility, and CYP450 inhibition .

- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and hERG liability .

- Free Energy Perturbation (FEP): Simulate binding free energy changes for trifluoromethyl group replacements (e.g., -CF₃ → -CN) to optimize affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.